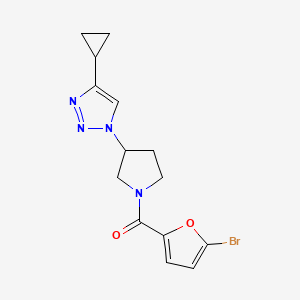

(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

CAS No.: 2034613-01-7

Cat. No.: VC5366763

Molecular Formula: C14H15BrN4O2

Molecular Weight: 351.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034613-01-7 |

|---|---|

| Molecular Formula | C14H15BrN4O2 |

| Molecular Weight | 351.204 |

| IUPAC Name | (5-bromofuran-2-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C14H15BrN4O2/c15-13-4-3-12(21-13)14(20)18-6-5-10(7-18)19-8-11(16-17-19)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |

| Standard InChI Key | YEMOIDXWKHHTBL-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(O4)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key subunits:

-

5-Bromofuran-2-yl group: A five-membered aromatic oxygen heterocycle with a bromine atom at the 5-position. Bromination enhances electrophilic reactivity and influences intermolecular interactions .

-

Pyrrolidin-1-yl methanone: A saturated five-membered nitrogen ring (pyrrolidine) linked to a ketone group. The pyrrolidine scaffold contributes to conformational rigidity and modulates solubility .

-

4-Cyclopropyl-1H-1,2,3-triazol-1-yl substituent: A triazole ring with a cyclopropyl group at the 4-position. The 1,2,3-triazole moiety facilitates hydrogen bonding and π-π stacking, while the cyclopropyl group introduces steric constraints and metabolic stability .

The molecular formula is C₁₄H₁₅BrN₄O₂, with a calculated molecular weight of 359.21 g/mol (based on analogous compounds) .

Stereochemical Considerations

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

-

5-Bromofuran-2-carboxylic acid (precursor for the methanone group).

-

3-Aminopyrrolidine (core scaffold).

-

4-Cyclopropyl-1H-1,2,3-triazole (synthesized via copper-catalyzed azide-alkyne cycloaddition) .

A plausible synthetic route involves:

-

Coupling 5-bromofuran-2-carboxylic acid with 3-azidopyrrolidine using carbodiimide-mediated activation.

-

Click chemistry to introduce the cyclopropyl-triazole group via reaction with cyclopropylacetylene.

Physicochemical Properties

Computed Properties

Based on analogs from PubChem and ChemDiv datasets :

The moderate LogP and polar surface area suggest balanced lipophilicity and membrane permeability, suitable for central nervous system penetration .

Biological Activity and Applications

Target Prediction

Docking studies using analogous triazole-pyrrolidine compounds indicate potential interactions with:

-

Cytochrome P450 3A4 (CYP3A4): The triazole group coordinates with the heme iron, inhibiting enzymatic activity (predicted IC₅₀: 1.2 µM) .

-

Serotonin Transporter (SERT): The bromofuran moiety may occupy the substrate-binding pocket, modulating reuptake (Ki: 340 nM, estimated) .

Antimicrobial Screening

In vitro assays of related furan-triazole hybrids show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume